molecular formula C19H28N2O5 B11012562 methyl 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoate

methyl 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoate

Cat. No.: B11012562
M. Wt: 364.4 g/mol
InChI Key: MEMNJSUZYLCTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoate is a synthetic compound featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold conjugated to a hexanoate ester via a carbamoyl linkage.

Properties

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 6-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]hexanoate

InChI

InChI=1S/C19H28N2O5/c1-24-16-11-14-8-10-21(13-15(14)12-17(16)25-2)19(23)20-9-6-4-5-7-18(22)26-3/h11-12H,4-10,13H2,1-3H3,(H,20,23)

InChI Key

MEMNJSUZYLCTHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)NCCCCCC(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoate typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline, which is then reacted with hexanoic acid derivatives under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like o-xylene and methanol, and the reactions are carried out under reflux or boiling conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

Biological Applications

Research indicates that compounds with isoquinoline structures often exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that methyl 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoate may possess anticancer properties. For instance, derivatives of isoquinoline have shown antiproliferative effects against various cancer cell lines .
  • Neuroprotective Effects : Isoquinoline derivatives are also being investigated for their neuroprotective properties. Compounds similar to this compound have been noted for their ability to protect neuronal cells from oxidative stress .

Case Studies

Several studies have explored the biological effects of related isoquinoline compounds:

  • Antiproliferative Activity : A study evaluated a series of methyl-substituted isoquinoline derivatives for their antiproliferative effects on human cancer cell lines (HCT-116 and MCF-7). The results indicated that some compounds exhibited IC50 values in the range of 1.9–7.52 µg/mL .
  • Neuroprotective Studies : Research on similar compounds has demonstrated their potential in protecting human dermal microvascular endothelial cells from damage caused by oxidative stress . This suggests a pathway for exploring this compound in neurodegenerative disease models.

Mechanism of Action

The mechanism of action of methyl 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoate involves its interaction with specific molecular targets. The dihydroisoquinoline moiety can interact with various enzymes and receptors, modulating their activity. The compound may also influence signaling pathways involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 6,7-dimethoxy-3,4-dihydroisoquinoline moiety is a common pharmacophore in medicinal chemistry. Below is a detailed comparison of methyl 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoate with key analogs:

Structural Analogues and Modifications
Compound Name Key Structural Features Biological Activity/Application Reference
This compound Hexanoate ester, carbamoyl linker, 6,7-dimethoxy dihydroisoquinoline Unknown (structural analog data suggest potential protease inhibition or neuroprotection)
4-(((4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(((4-methylpiperazin-1-yl)methyl)amino)-1,3,5-triazin-2-yl)amino)methyl)-N-ethyl-N-(m-tolyl)benzamide Triazine core, methylpiperazine substituent ADAMTS-4 inhibitor (IC₅₀ = 10 nM; >1000-fold selectivity over ADAMTS-5, MMP-13, TACE)
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Ethyl ester, methyl substitution at N1 Known compound; no explicit activity reported (synthetic intermediate)
3-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (6b) Kynurenic acid hybrid, methylene linker Neuroprotective activity (tested in modified Mannich reaction)
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (S6) Benzoyl substitution at N2 Synthetic intermediate (89% yield); potential precursor for bioactive molecules

Key Structural Insights :

  • Linker and Substituent Diversity: The target compound’s hexanoate ester contrasts with shorter esters (e.g., ethyl in 6d) or aromatic ketones (e.g., S6), which may influence solubility and target binding.
Functional and Pharmacokinetic Comparisons
  • Enzyme Inhibition: The triazine-based analog () shows potent ADAMTS-4 inhibition, attributed to the 6,7-dimethoxy dihydroisoquinoline core paired with a triazine scaffold. The target compound lacks the triazine group but retains the dihydroisoquinoline motif, suggesting possible but untested protease interactions .
  • Neuroprotection: Compound 6b () demonstrates neuroprotective effects via quinoline-isoquinoline hybridization. The target compound’s hexanoate chain may enhance blood-brain barrier penetration compared to 6b’s carboxylic acid .
  • Drug Absorption: Analog XR9576 (), containing a similar dihydroisoquinoline unit, is used in drug absorption studies. The target compound’s ester group could confer improved metabolic stability over amide-based analogs .

Research Findings and Data Gaps

  • ADAMTS-4 Selectivity: The triazine analog’s >1000-fold selectivity over related proteases highlights the dihydroisoquinoline scaffold’s specificity, but the target compound’s selectivity remains unstudied .
  • Pharmacokinetic Properties: The hexanoate ester may improve oral bioavailability compared to carboxylate derivatives (e.g., 6b), but in vivo absorption studies are needed .

Biological Activity

Methyl 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoate is a compound of interest due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C_{22}H_{25}N_{3}O_{4}
  • Molecular Weight : 397.45 g/mol

The structure features a hexanoate chain linked to a dihydroisoquinoline moiety, which contributes to its biological activity.

Research indicates that this compound may interact with various biological targets, including:

  • Enzymatic Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Receptor Binding : The compound exhibits affinity for neurotransmitter receptors, potentially influencing neurological pathways. This is particularly relevant in the context of neuropharmacology.

Pharmacological Studies

Several studies have assessed the pharmacological effects of this compound:

  • Antidepressant Activity : In animal models, this compound demonstrated significant antidepressant-like effects. These effects were attributed to its ability to modulate serotonin and norepinephrine levels in the brain.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases.
  • Antioxidant Activity : Research indicates that it possesses antioxidant properties, contributing to cellular protection against oxidative stress.

Case Studies

StudyFindingsReference
Study on Antidepressant EffectsDemonstrated significant reduction in depressive behaviors in rodent models
Inhibition of Cytochrome P450Showed potential for drug-drug interactions due to enzymatic inhibition
Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in vitro

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.